
Isopropyl 5-bromo-3-((tert-butoxycarbonyl)amino)picolinate
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Overview
Description
Isopropyl 5-bromo-3-((tert-butoxycarbonyl)amino)picolinate: is a chemical compound with the molecular formula C14H19BrN2O4 and a molecular weight of 359.22 g/mol . This compound is often used in pharmaceutical testing and research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 5-bromo-3-((tert-butoxycarbonyl)amino)picolinate typically involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups. The protected amino acids are then used as starting materials in various organic synthesis reactions . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide is often used to enhance amide formation without the addition of a base, resulting in satisfactory yields .
Industrial Production Methods: Industrial production methods for this compound involve bulk manufacturing, sourcing, and procurement of high-quality reference standards . Companies like ChemScene and EvitaChem offer bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions: Isopropyl 5-bromo-3-((tert-butoxycarbonyl)amino)picolinate undergoes various types of chemical reactions, including substitution reactions and coupling reactions. One notable reaction is the Suzuki–Miyaura coupling, which is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions .
Common Reagents and Conditions: Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The reaction conditions are typically mild and functional group tolerant, making them suitable for a wide range of applications .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce a variety of carbon–carbon bonded products .
Scientific Research Applications
Chemistry: In chemistry, Isopropyl 5-bromo-3-((tert-butoxycarbonyl)amino)picolinate is used as a reference standard for pharmaceutical testing and research . It is also used in the synthesis of dipeptides and other complex organic molecules .
Biology and Medicine: In biology and medicine, this compound is used in research related to amino acid protection and peptide synthesis . Its unique properties make it valuable for studying various biochemical pathways and mechanisms.
Industry: In the industrial sector, this compound is used in the production of high-quality reference standards and bulk custom synthesis .
Mechanism of Action
The mechanism of action of Isopropyl 5-bromo-3-((tert-butoxycarbonyl)amino)picolinate involves the protection of amino acids with tert-butyloxycarbonyl groups. This protection allows for the selective formation of amide bonds without the addition of a base . The molecular targets and pathways involved in this process include the activation of amino acids and the formation of peptide bonds.
Comparison with Similar Compounds
- Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate
- Other tert-butyloxycarbonyl-protected amino acid derivatives
Uniqueness: Isopropyl 5-bromo-3-((tert-butoxycarbonyl)amino)picolinate is unique due to its specific structure and the presence of both bromine and tert-butyloxycarbonyl groups. This combination of functional groups allows for selective reactions and high yields in peptide synthesis .
Properties
Molecular Formula |
C14H19BrN2O4 |
---|---|
Molecular Weight |
359.22 g/mol |
IUPAC Name |
propan-2-yl 5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate |
InChI |
InChI=1S/C14H19BrN2O4/c1-8(2)20-12(18)11-10(6-9(15)7-16-11)17-13(19)21-14(3,4)5/h6-8H,1-5H3,(H,17,19) |
InChI Key |
AUFXOCSUFBSTAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=C(C=N1)Br)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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